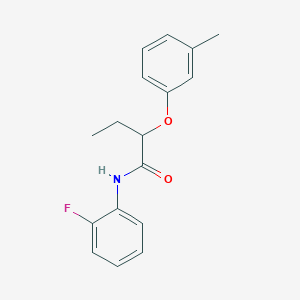
1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one” is a heteroaryl chalcone, which consists of substituted thiophene and benzene rings bridged by the prop-2-en-1-one group . The molecule is slightly twisted .
Molecular Structure Analysis
The dihedral angle between the thiophene and 3,4,5-trimethoxyphenyl rings is 12.18 (4)° . The three methoxy groups have two different conformations; two methoxy groups are coplanar [C—O—C—C torsion angles = −1.38 (12) and 0.47 (12)°] whereas the third is (-)-synclinal with the benzene ring .
Physical And Chemical Properties Analysis
The molecule of the title heteroaryl chalcone, C16H16O4S, is slightly twisted . The dihedral angle between the thiophene and 3,4,5-trimethoxyphenyl rings is 12.18 (4)° .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of related compounds involves aldol condensation reactions, providing a pathway for creating various derivatives with potential applications in chemical research and materials science. For instance, Abdullah M. Asiri and Salman A. Khan synthesized a compound through an aldol condensation reaction, which was then fully characterized by elemental analysis, IR, 1H NMR, 13C NMR, and EI-MS spectral data, indicating its potential utility in further chemical studies and applications (Asiri & Khan, 2010).
Photochromism and Materials Science
- Compounds with thiophene units have been shown to exhibit photochromic behavior, which is the ability to change color when exposed to light. This property is significant for developing optoelectronic devices, such as multifrequency three-dimensional optical memory media or full-color displays. An example includes the study on mixed crystals containing bisthienyl derivatives, which showed potential for different color changes upon illumination with light of appropriate wavelengths, indicating their use in optoelectronic applications (Takami, Kuroki, & Irie, 2007).
Photovoltaics and Energy Applications
- Thienyl compounds have been investigated for their application in bulk heterojunction photovoltaic devices. The design of specific fullerene-based acceptor materials, such as those incorporating thienyl groups, aims to optimize the morphology of bulk heterojunction photovoltaic devices concerning their transport properties, showcasing the relevance of these compounds in improving solar cell performance (Popescu et al., 2006).
Molecular Electronics and Nonlinear Optics
- The electronic and optical properties of thienyl derivatives are of significant interest for molecular electronics and nonlinear optics. Studies on the molecular structure, vibrational spectra, and electronic properties such as HOMO-LUMO analysis can provide insights into the charge transfer mechanisms and potential applications in electronic devices. For example, the work by Y. Mary et al. on a dichlorophenyl-trimethoxyphenyl compound explored these aspects, suggesting its utility in designing materials with desirable electronic and optical characteristics (Mary et al., 2015).
Fluorescence and Chemical Sensing
- The fluorescence properties of heteroaryl chalcone derivatives, including thienyl compounds, have been explored, revealing that the position of methoxy groups significantly affects their fluorescent properties. These findings suggest potential applications in developing fluorescent materials and chemical sensors, where the emission properties can be tuned for specific sensing applications (Suwunwong, Chantrapromma, & Fun, 2011).
Direcciones Futuras
The future directions for research on “1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one” and similar compounds could include further exploration of their synthesis, chemical properties, and potential applications. Given the interesting properties of chalcones, these compounds may have potential uses in various fields, including medicinal chemistry .
Propiedades
IUPAC Name |
(E)-1-thiophen-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S/c1-18-13-9-11(10-14(19-2)16(13)20-3)6-7-12(17)15-5-4-8-21-15/h4-10H,1-3H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSILLUWBYCFJF-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thienyl)-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

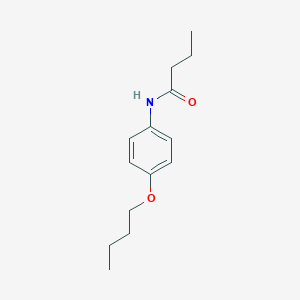
![2,4-diethoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B496028.png)
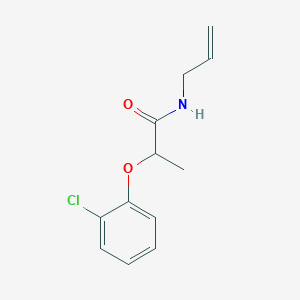
![2-[(2-Butoxybenzoyl)amino]benzamide](/img/structure/B496031.png)
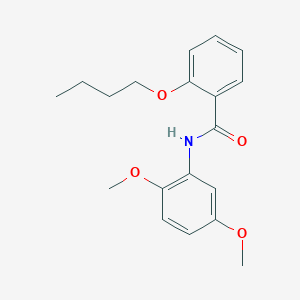
![2-[(4-Isobutoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B496036.png)
![N-[4-(acetylamino)phenyl]-2-(3-methylphenoxy)butanamide](/img/structure/B496037.png)
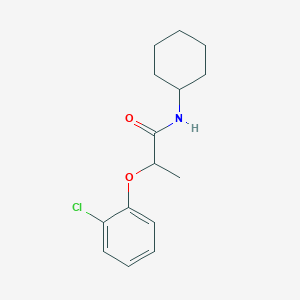

![N-[2-(1-azepanylcarbonyl)phenyl]isonicotinamide](/img/structure/B496043.png)
![4-{[2-(2-Chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B496044.png)
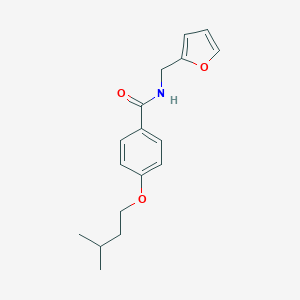
![N-{2-[(allylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B496046.png)
